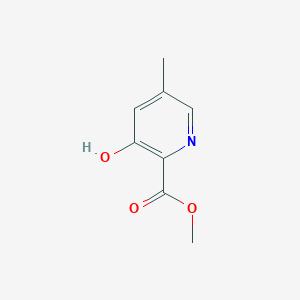

Methyl 3-hydroxy-5-methylpicolinate

Description

Overview of Picolinate (B1231196) Esters: Structure, Nomenclature, and Significance in Organic Chemistry

Picolinate esters are derivatives of picolinic acid, which is a pyridinecarboxylic acid with the carboxyl group at the 2-position of the pyridine (B92270) ring. The general structure of a picolinate ester consists of this pyridine-2-carboxylate core. The nomenclature follows standard IUPAC conventions, with "methyl picolinate" indicating a methyl group attached to the ester oxygen. chemicalbook.com The significance of picolinate esters in organic chemistry is multifaceted. They serve as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals. chemimpex.comselleckchem.com The pyridine nitrogen atom and the ester functionality provide multiple sites for chemical modification, allowing for the construction of complex molecular architectures. Furthermore, the picolinate moiety can act as a ligand in coordination chemistry, forming stable complexes with various metal ions. acs.org

Distinctive Characteristics and Research Relevance of Methyl 3-hydroxy-5-methylpicolinate

This compound is a specific picolinate ester that possesses distinct structural features, namely a hydroxyl group at the 3-position and a methyl group at the 5-position of the pyridine ring. These substituents significantly influence the electronic properties and reactivity of the molecule, making it a compound of particular interest for researchers. The presence of the hydroxyl group introduces the potential for hydrogen bonding and acts as a handle for further functionalization. The methyl group, on the other hand, can influence the steric environment and solubility of the molecule. There are other derivatives of this compound, such as Methyl 3-hydroxy-6-methylpicolinate, which has a CAS number of 61548-52-5 and a linear formula of C8H9NO3. sigmaaldrich.com

Foundational Research Areas Pertaining to this compound and Related Derivatives

Research involving this compound and its analogs spans several key areas. A primary focus is its utilization as a precursor in the synthesis of more complex heterocyclic compounds. The strategic placement of the hydroxyl and methyl groups provides a template for building intricate molecular frameworks that are often found in biologically active molecules.

Investigations into the synthesis of various substituted 3-hydroxypicolinic acids and their esters are ongoing, aiming to develop efficient and versatile synthetic methodologies. google.com For instance, processes have been developed for preparing 4-alkoxy-3-hydroxypicolinic acids. google.com The parent compound, 3-hydroxypicolinic acid, serves as a crucial starting material for many of these syntheses and is itself a subject of study. wikipedia.orgsigmaaldrich.com It is a derivative of picolinic acid and finds use as a matrix in MALDI mass spectrometry. wikipedia.org

Furthermore, research extends to understanding the reactivity of the picolinate core in the presence of different substituents. For example, studies have explored the synthesis and properties of related compounds like 3-hydroxy-2-pyridinecarboxamide and 3-hydroxypyridine-2-carboxaldehyde. nih.govalfa-chemistry.com The insights gained from these studies are valuable for designing new synthetic routes and predicting the behavior of these compounds in various chemical transformations. Other related derivatives that have been synthesized and studied include Methyl 3-hydroxy-5-(trifluoromethyl)picolinate and Methyl 3-bromo-5-hydroxypicolinate. sigmaaldrich.combldpharm.com

Scope and Academic Focus of the Research Outline

This article provides a focused examination of the chemical compound this compound. The scope is centered on its synthesis, chemical properties, and its role as an intermediate in organic synthesis. The content is structured to deliver a scientifically rigorous overview based on existing research findings. The discussion will adhere strictly to the chemical and academic aspects of the compound, detailing its structural characteristics and reactivity.

Data Tables

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Methyl picolinate | 2459-07-6 | C7H7NO2 | 137.14 | 19 |

| 3-Hydroxypicolinic acid | 874-24-8 | C6H5NO3 | 139.11 | 213-218 |

| 2-Hydroxy-5-methylpyridine | --- | --- | --- | --- |

| 3-Hydroxypyridine | 109-00-2 | C5H5NO | --- | 125-128 |

| Methyl 3-hydroxy-6-methylpicolinate | 61548-52-5 | C8H9NO3 | --- | --- |

| 3-Hydroxypyridine-2-carboxamide | 933-90-4 | C6H6N2O2 | 138.12 | --- |

| 3-Hydroxypyridine-2-carboxaldehyde | 1849-55-4 | C6H5NO2 | 123.11 | --- |

| Methyl 3-hydroxy-5-(trifluoromethyl)picolinate | 1256810-01-1 | C8H6F3NO3 | 221.14 | --- |

| Methyl 3-bromo-5-hydroxypicolinate | --- | C7H6BrNO3 | --- | --- |

| Methyl 3-amino-5-hydroxypicolinate | --- | C7H8N2O3 | --- | --- |

| Methyl 5-iodopicolinate | 41960-44-5 | --- | --- | --- |

| Methyl 3-bromo-5-isopropoxybenzoate | 1255574-48-1 | C11H13BrO3 | 273.12 | --- |

| Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | 6386-38-5 | --- | --- | --- |

| Methyl 3,5-dihydroxycyclohexane-1-carboxylate | 1443770-02-2 | C8H14O4 | --- | --- |

Structure

3D Structure

Properties

Molecular Formula |

C8H9NO3 |

|---|---|

Molecular Weight |

167.16 g/mol |

IUPAC Name |

methyl 3-hydroxy-5-methylpyridine-2-carboxylate |

InChI |

InChI=1S/C8H9NO3/c1-5-3-6(10)7(9-4-5)8(11)12-2/h3-4,10H,1-2H3 |

InChI Key |

YTKUNLLJBNAAQB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N=C1)C(=O)OC)O |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis and Assignment

Detailed ¹H and ¹³C NMR data, including chemical shifts (δ) and coupling constants (J), for Methyl 3-hydroxy-5-methylpicolinate are not available in the public domain. Such data would be crucial for assigning the specific protons and carbons within the molecule's aromatic and substituent groups.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

Specific High-Resolution Mass Spectrometry (HRMS) data that would confirm the precise molecular formula of this compound (C₈H₉NO₃) is not publicly accessible.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Structural Fragments

No Gas Chromatography-Mass Spectrometry (GC-MS) data detailing the fragmentation pattern of this compound is available. This information would be valuable for understanding the stability of different parts of the molecule and for confirming its structure.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Detailed experimental data from vibrational spectroscopy techniques such as Infrared (IR) or Raman spectroscopy for this compound are not available. This data would typically be used to identify key functional groups, including the hydroxyl, methyl, and ester groups, and to provide insights into the molecule's conformational properties.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary functional groups: the hydroxyl (-OH) group, the methyl (-CH₃) group, the ester (C=O, C-O) group, and the pyridine (B92270) ring.

Key Vibrational Modes:

O-H Stretching: A broad absorption band is anticipated in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group's stretching vibration. The broadness of this peak is indicative of intermolecular hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring are expected to appear around 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl and ester methyl groups will likely be observed in the 2850-3000 cm⁻¹ range.

C=O Stretching: A strong, sharp absorption peak corresponding to the carbonyl (C=O) stretching of the ester group is predicted to be prominent in the 1700-1730 cm⁻¹ region.

C=C and C=N Stretching: The pyridine ring's C=C and C=N stretching vibrations typically result in multiple bands in the 1400-1600 cm⁻¹ region.

O-H Bending: The in-plane bending of the hydroxyl group is expected to produce a band around 1200-1400 cm⁻¹.

C-O Stretching: The C-O stretching of the ester group will likely give rise to two bands, one for the C-O-C asymmetric stretch (around 1250-1300 cm⁻¹) and one for the symmetric stretch (around 1000-1100 cm⁻¹).

Ring Vibrations: Pyridine ring breathing and other deformation modes will contribute to the fingerprint region of the spectrum (below 1000 cm⁻¹).

The following table summarizes the expected characteristic FT-IR absorption bands for this compound based on data from analogous compounds.

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| O-H Stretch | 3200-3600 | Broad, Strong |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-3000 | Medium |

| C=O Ester Stretch | 1700-1730 | Strong, Sharp |

| C=C/C=N Ring Stretch | 1400-1600 | Medium-Strong |

| O-H In-plane Bend | 1200-1400 | Medium |

| Asymmetric C-O-C Stretch | 1250-1300 | Strong |

| Symmetric C-O-C Stretch | 1000-1100 | Strong |

Raman Spectroscopy of Picolinate-Containing Species

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light, and the resulting spectral peaks correspond to the vibrational modes of the molecule. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy would be especially useful for characterizing the vibrations of the pyridine ring and the C-C backbone.

Key Raman Shifts:

Ring Breathing Vibrations: The symmetric "ring breathing" mode of the pyridine ring is expected to produce a strong and sharp peak, which is a characteristic feature in the Raman spectra of pyridine derivatives.

C-H Vibrations: Both aromatic and aliphatic C-H stretching vibrations will be visible, often with higher intensity for the aromatic C-H modes.

Carbonyl Group: The C=O stretch of the ester may be weaker in the Raman spectrum compared to the FT-IR spectrum.

Low-Frequency Modes: The low-frequency region of the Raman spectrum can provide information about lattice vibrations and intermolecular interactions in the solid state.

The table below outlines the anticipated Raman shifts for this compound, inferred from the analysis of similar picolinate (B1231196) species.

| Vibrational Mode | **Expected Raman Shift (cm⁻¹) ** | Intensity |

| Aromatic C-H Stretch | 3050-3100 | Strong |

| Aliphatic C-H Stretch | 2900-3000 | Medium |

| C=O Ester Stretch | 1700-1730 | Weak-Medium |

| C=C/C=N Ring Stretch | 1400-1600 | Strong |

| Ring Breathing Mode | 990-1050 | Very Strong |

| C-CH₃ Stretch | 800-900 | Medium |

X-ray Crystallography for Three-Dimensional Structural Analysis

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular and Crystal Structure Determination

While no published single-crystal X-ray diffraction data for this compound is currently available, we can predict its likely solid-state structure based on analyses of related compounds, such as picolinic acid derivatives. nih.gov

A single-crystal X-ray diffraction analysis would provide the following crucial information:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the fundamental repeating unit of the crystal.

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Atomic Coordinates: The precise x, y, and z coordinates of each atom in the asymmetric unit, which allows for the determination of bond lengths, bond angles, and torsion angles.

Molecular Conformation: The three-dimensional shape of the molecule, including the planarity of the pyridine ring and the orientation of the hydroxyl and methyl ester substituents.

Based on the analysis of similar structures, a hypothetical data table for the crystallographic parameters of this compound is presented below. This table is for illustrative purposes and awaits experimental verification.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or P2₁2₁2₁ |

| a (Å) | 8.5 - 10.5 |

| b (Å) | 6.0 - 8.0 |

| c (Å) | 12.0 - 15.0 |

| α (°) | 90 |

| β (°) | 95 - 105 |

| γ (°) | 90 |

| Volume (ų) | 800 - 1200 |

| Z (molecules/unit cell) | 4 |

Elucidation of Intermolecular Interactions (e.g., hydrogen bonding) and Crystal Packing Motifs

The crystal packing of this compound will be governed by a variety of intermolecular forces, with hydrogen bonding expected to play a dominant role. nih.gov

Key Intermolecular Interactions:

Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor, and the nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester are strong hydrogen bond acceptors. It is highly probable that strong O-H···N or O-H···O=C hydrogen bonds will be the primary drivers of the crystal packing, leading to the formation of chains, dimers, or more complex three-dimensional networks. nih.goviucr.org

π-π Stacking: The aromatic pyridine rings are likely to engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings align. These interactions contribute to the stability of the crystal lattice.

Van der Waals Forces: Dispersive forces will be present between all atoms and will play a role in the close packing of the molecules.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies for Electronic and Geometric Properties

Density Functional Theory (DFT) serves as a powerful quantum mechanical method to investigate the electronic properties of many-body systems, such as molecules. iiste.orgiiste.org Theoretical studies on pyridine (B92270) and its derivatives are often performed using DFT, with methods like B3LYP (Becke, three-parameter, Lee-Yang-Parr) functional combined with a suitable basis set, for instance, 6-31G(d,p), to balance accuracy and computational cost. iiste.orgiiste.orgresearchgate.net

Optimized Molecular Geometry and Conformational Analysis

The initial step in a computational study is the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy on the potential energy surface. For Methyl 3-hydroxy-5-methylpicolinate, this process involves the systematic variation of bond lengths, bond angles, and dihedral angles until a stable structure is achieved. researchgate.net

The geometry of the pyridine ring, being aromatic, is expected to be largely planar. However, the substituents—a hydroxyl group, a methyl group, and a methyl carboxylate group—can exhibit rotational freedom. Conformational analysis would focus on the orientation of the hydroxyl hydrogen and the ester group relative to the pyridine ring. Intramolecular hydrogen bonding between the hydroxyl group at the 3-position and the nitrogen atom of the pyridine ring or the carbonyl oxygen of the ester group at the 2-position could significantly influence the preferred conformation. DFT calculations can predict the most stable conformer by comparing the energies of different possible arrangements. researchgate.net

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-C3 | 1.40 | N1-C2-C3 | 120.5 |

| C3-O | 1.36 | C2-C3-O | 118.0 |

| C5-C(CH3) | 1.51 | C4-C5-C(CH3) | 121.0 |

| C2-C(O)OCH3 | 1.52 | N1-C2-C(O) | 115.0 |

Note: These values are hypothetical and representative of what would be expected from a DFT calculation.

Analysis of Molecular Orbital Energy Levels (HOMO-LUMO) and Related Electronic Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic transitions of a molecule. irjweb.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.com The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the hydroxyl substituent, reflecting the regions with the highest electron density. Conversely, the LUMO is likely to be distributed over the electron-deficient pyridine nitrogen and the carbonyl group of the ester, which are potential sites for nucleophilic attack. nih.govresearchgate.net

Table 2: Calculated Frontier Molecular Orbital Properties of this compound (Illustrative)

| Property | Value (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.80 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

Note: These values are hypothetical and representative of what would be expected from a DFT calculation.

Time-Dependent DFT (TD-DFT) for Prediction and Correlation of Electronic Absorption Spectra (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic absorption spectra of molecules, providing information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions. nih.govmdpi.commedium.com The calculations simulate the excitation of electrons from occupied to unoccupied orbitals upon absorption of light. youtube.com

The UV-Vis spectrum of this compound is anticipated to show absorptions corresponding to π→π* transitions within the aromatic pyridine ring and n→π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms. researchgate.net TD-DFT calculations can predict the energies of these transitions, which can then be correlated with experimental spectra. nih.govyoutube.com The choice of functional and basis set can influence the accuracy of the predicted spectra. medium.comresearchgate.net

Table 3: Predicted Electronic Transitions for this compound via TD-DFT (Illustrative)

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 310 | 0.15 | HOMO → LUMO (n→π) |

| S0 → S2 | 275 | 0.45 | HOMO-1 → LUMO (π→π) |

| S0 → S3 | 230 | 0.20 | HOMO → LUMO+1 (π→π*) |

Note: These values are hypothetical and representative of what would be expected from a TD-DFT calculation.

Calculation of Dipole Moment and Electrostatic Potential (MEP) Maps for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It is a valuable tool for identifying sites susceptible to electrophilic and nucleophilic attack. irjweb.com In the MEP map of this compound, negative potential regions (typically colored red or yellow) would be expected around the electronegative nitrogen and oxygen atoms, indicating them as likely sites for electrophilic attack. Positive potential regions (blue) would be found around the hydrogen atoms, particularly the hydroxyl hydrogen, marking them as potential sites for nucleophilic attack.

Determination of Quantum Chemical Structural Characteristics and Chemical Potentials

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify the reactivity and stability of the molecule. researchgate.netrsc.org These include:

Ionization Potential (I): Approximated as -E(HOMO).

Electron Affinity (A): Approximated as -E(LUMO).

Electronegativity (χ): (I + A) / 2.

Chemical Hardness (η): (I - A) / 2.

Chemical Softness (S): 1 / (2η).

Electrophilicity Index (ω): μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ).

These parameters provide a quantitative basis for comparing the reactivity of different molecules. rsc.org A high electrophilicity index, for instance, suggests a strong capacity to accept electrons.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Bonding Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study hyperconjugative interactions, intramolecular charge transfer, and the nature of chemical bonds. nih.govyoutube.com It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structure representation of lone pairs and bonds. scirp.org

Table 4: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound (Illustrative)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N1 | π* (C2-C3) | 15.5 |

| LP (2) O(H) | σ* (C3-C4) | 5.2 |

| π (C5-C6) | π* (C2-C3) | 20.1 |

Note: E(2) is the stabilization energy associated with the delocalization from donor orbital i to acceptor orbital j. These values are hypothetical and representative of what would be expected from an NBO analysis.

Molecular Docking Studies for Ligand-Biomacromolecule Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery and design, providing insights into the binding affinity and interaction patterns between a ligand, such as this compound, and a target biomacromolecule, typically a protein or a nucleic acid.

Despite the absence of direct molecular docking studies on this compound, research on structurally related compounds can offer hypothetical insights into its potential biological targets and interaction mechanisms. For instance, studies on other picolinic acid derivatives have explored their interactions with various enzymes and receptors. These investigations often reveal key pharmacophoric features, such as the arrangement of hydrogen bond donors and acceptors and hydrophobic regions, that govern binding.

Hypothetical Interaction Profile:

Based on its chemical structure, this compound possesses several key features that would be central to any molecular docking study:

A pyridine ring: This aromatic system can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a protein's binding pocket.

A hydroxyl group (-OH): This group can act as both a hydrogen bond donor and acceptor, forming crucial interactions with polar amino acid residues such as serine, threonine, and aspartic acid.

A methyl ester group (-COOCH3): The carbonyl oxygen can act as a hydrogen bond acceptor. The methyl group can engage in hydrophobic interactions.

A methyl group (-CH3) on the pyridine ring: This group contributes to the molecule's hydrophobicity and can fit into corresponding hydrophobic pockets within a target protein.

A hypothetical molecular docking study would involve preparing the 3D structure of this compound and docking it into the active site of a selected target protein. The results would be analyzed to determine the binding energy, with more negative values indicating a more favorable interaction, and to visualize the specific amino acid residues involved in the binding.

Data from a Hypothetical Docking Study:

To illustrate the type of data generated from such a study, the following interactive table presents a hypothetical scenario of this compound docked against a putative protein target.

| Target Biomacromolecule | Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |

| Hypothetical Kinase A | -7.5 | TYR 23, LYS 45, ASP 140 | π-π stacking, Hydrogen bond, Hydrogen bond |

| Hypothetical Protease B | -6.8 | PHE 88, VAL 102, GLU 150 | π-π stacking, Hydrophobic, Hydrogen bond |

| Hypothetical Receptor C | -8.1 | TRP 60, SER 95, ASN 110 | π-π stacking, Hydrogen bond, Hydrogen bond |

Note: The data presented in this table is purely illustrative and not based on actual experimental results.

Further computational studies, such as molecular dynamics simulations, could complement docking studies by providing insights into the stability of the ligand-protein complex over time and the conformational changes that may occur upon binding.

While specific research on this compound is currently limited, the principles of computational chemistry and molecular docking provide a robust framework for future investigations into its potential biological activities and interactions.

Chemical Reactivity and Transformation Pathways

Ester Hydrolysis and Transesterification Reactions of Methyl Picolinates

The ester group in methyl picolinates, including Methyl 3-hydroxy-5-methylpicolinate, is susceptible to hydrolysis and transesterification, common reactions for carboxylic acid esters. bham.ac.uksolubilityofthings.com These reactions involve the cleavage of the acyl-oxygen bond.

Ester Hydrolysis: This reaction, literally "splitting with water," can be catalyzed by either acids or bases to yield the corresponding carboxylic acid and methanol (B129727). chemguide.co.uklibretexts.org

Acid-Catalyzed Hydrolysis : This is a reversible reaction typically carried out by heating the ester in an excess of water with a strong acid catalyst. chemguide.co.uklibretexts.org The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water. bham.ac.uk

Base-Catalyzed Hydrolysis (Saponification) : This method is generally preferred as the reaction is irreversible. chemguide.co.uk The ester is heated with a strong base like sodium hydroxide (B78521). The hydroxide ion, a potent nucleophile, attacks the carbonyl carbon. The reaction yields an alcohol and the salt of the carboxylic acid, in this case, sodium 3-hydroxy-5-methylpicolinate. chemguide.co.uklibretexts.org This process is often referred to as saponification. chemguide.co.uk Studies on the related compound methyl picolinate (B1231196) have shown that its hydrolysis can be significantly inhibited by the presence of natural organic matter when catalyzed by metal oxide surfaces. acs.org

Transesterification: This process involves converting one ester into another by exchanging the alkoxy group. wikipedia.org For this compound, this would mean reacting it with a different alcohol (R'-OH) in the presence of an acid or base catalyst. masterorganicchemistry.comlibretexts.org The equilibrium can be driven towards the desired product by using a large excess of the new alcohol or by removing the methanol byproduct. wikipedia.org This reaction is fundamental in various industrial processes, such as the production of polyesters. wikipedia.org

Regioselective Functional Group Interconversions on the Pyridine (B92270) Ring System

Functional group interconversion is the transformation of one functional group into another, a cornerstone of organic synthesis. solubilityofthings.comimperial.ac.uk On the pyridine ring of this compound, the existing hydroxyl and methyl substituents, along with the ester group, direct the position of any further chemical modifications. This control over the site of reaction is known as regioselectivity.

The functionalization of pyridine rings can be achieved through various methods, including C-H activation and the use of highly reactive intermediates like pyridynes. acs.orgbenthamdirect.comnih.gov

Directed C-H Activation : The positions on the pyridine ring can be selectively functionalized. For instance, rhodium-catalyzed C-H amidation has been used to generate highly functionalized pyridines with high regioselectivity, where the position of directing groups profoundly affects the outcome. acs.org

Halogen-Metal Exchange : In polysubstituted pyridines, a bromine-magnesium exchange can be used for highly regioselective functionalization, allowing various electrophiles to be introduced at a specific position. rsc.org

Pyridyne Intermediates : The generation of pyridyne intermediates offers a unique pathway for the adjacent double functionalization of the pyridine ring. The regioselectivity of nucleophilic addition to the pyridyne can be influenced by existing substituents. nih.gov

For this compound, the electron-donating nature of the hydroxyl and methyl groups would influence the regioselectivity of electrophilic aromatic substitution, while the positions of these groups would direct metalation or other C-H activation reactions.

Coordination Chemistry and Metal Complexation

Picolinic acid and its derivatives are well-known chelating agents, capable of binding to metal ions through the pyridine nitrogen and the carboxylate oxygen. wikipedia.org The presence of the hydroxyl group in this compound (or its hydrolyzed picolinate form) provides an additional potential coordination site, influencing the structure and stability of the resulting metal complexes.

While specific studies on this compound as a ligand are not extensively documented, the behavior of the closely related 3-hydroxypicolinic acid provides significant insight. This ligand readily forms stable complexes with a variety of transition metals, including cobalt(II), copper(II), nickel(II), manganese(II), and others. researchgate.netresearchgate.net The ester would likely be hydrolyzed to the carboxylate form in situ or prior to complexation to achieve the common bidentate N,O-chelation. These ligands are valued in coordination chemistry for their ability to form stable, often octahedral, complexes. researchgate.netnih.gov The synthesis of such complexes typically involves refluxing the ligand with a metal salt in a suitable solvent like ethanol. sjctni.eduorientjchem.org

The coordination of picolinate-type ligands to metal centers can occur in several ways, leading to diverse structural properties. The most common mode is bidentate chelation, where the ligand forms a stable five-membered ring with the metal ion through the pyridine nitrogen and one of the carboxylate oxygens. researchgate.netresearchgate.net

The geometry of the resulting complexes is highly dependent on the metal ion and the presence of other ligands in the coordination sphere. msu.edu For many first-row transition metals, picolinate ligands typically form distorted octahedral complexes, often with water molecules or other ligands occupying the remaining coordination sites. researchgate.netsjctni.edu X-ray crystallography has confirmed the octahedral geometry for complexes such as diaquobis-picolinatocobalt(II) dihydrate. researchgate.net The specific coordination environment affects the physical properties of the complex, such as its color, magnetic susceptibility, and electrochemical behavior. sjctni.edu

| Metal Ion | Typical Geometry | Coordination Mode of Picolinate | Reference |

|---|---|---|---|

| Cobalt(II) | Distorted Octahedral | Bidentate (N,O-chelation) | researchgate.net |

| Copper(II) | Distorted Octahedral / Square Pyramidal | Bidentate (N,O-chelation) | researchgate.netresearchgate.net |

| Nickel(II) | Distorted Octahedral | Bidentate (N,O-chelation) | researchgate.net |

| Manganese(II) | Distorted Octahedral | Bidentate (N,O-chelation) | researchgate.net |

| Zinc(II) | Octahedral | Bidentate (N,O-chelation) | researchgate.net |

Biotransformations and Enzymatic Degradation Pathways of Picolinate Derivatives

Picolinic acid, a natural metabolite of tryptophan, and its derivatives can be utilized by various microorganisms as a source of carbon and nitrogen. nih.govnih.gov The enzymatic pathways for the degradation of these compounds have been a subject of study for decades. tandfonline.com

A well-characterized pathway for picolinic acid degradation has been identified in the bacterium Alcaligenes faecalis. nih.gov This pathway involves a series of enzymatic steps orchestrated by a cluster of genes known as the pic gene cluster. nih.gov The proposed degradation of this compound would likely follow a similar route, initiated by an esterase to hydrolyze the methyl ester to the free carboxylic acid.

The established catabolic pathway for picolinic acid proceeds as follows:

Hydroxylation : Picolinic acid is first hydroxylated at the C6 position by a picolinic acid dehydrogenase to form 6-hydroxypicolinic acid (6HPA). nih.govtandfonline.com

Second Hydroxylation : The 6HPA is then hydroxylated at the C3 position by a monooxygenase to yield 3,6-dihydroxypicolinic acid (3,6DHPA). nih.gov

Decarboxylation : The 3,6DHPA is subsequently decarboxylated by the enzyme PicC, a 3,6-dihydroxypicolinic acid decarboxylase, to produce 2,5-dihydroxypyridine (B106003) (2,5DHP). nih.govnih.govmdpi.com

Ring Cleavage and Further Degradation : The 2,5DHP ring is opened by a dioxygenase, and subsequent enzymatic steps convert the intermediate into central metabolites like fumaric acid. nih.gov

This pathway highlights decarboxylation as a key step in the microbial metabolism of picolinic acid derivatives, providing a plausible route for the biological breakdown of compounds like this compound in the environment. nih.govnih.gov

Design, Synthesis, and Comprehensive Characterization of Methyl 3 Hydroxy 5 Methylpicolinate Derivatives and Analogues

Systematic Modification of the Ester Moiety for Diversification

The ester group at the C2 position of the pyridine (B92270) ring is a prime target for chemical modification to create a library of diversified compounds. The methyl ester of methyl 3-hydroxy-5-methylpicolinate can be readily converted into other esters, amides, or the parent carboxylic acid, each transformation yielding a derivative with potentially altered properties such as solubility, stability, and biological activity.

Detailed research findings indicate that the hydrolysis of the ester is a fundamental first step. This reaction, typically conducted under basic or acidic conditions, yields 3-hydroxy-5-methylpicolinic acid. This carboxylic acid is a versatile intermediate that can be subsequently reacted with a variety of alcohols (e.g., ethanol, isopropanol, benzyl (B1604629) alcohol) under acid catalysis (Fischer esterification) or via activation (e.g., conversion to an acyl chloride) to produce a range of ester analogues. Furthermore, this activated acid intermediate can be coupled with amines to synthesize a series of picolinamides, demonstrating the broad scope of diversification possible from the ester moiety google.com. The synthesis of picolinate (B1231196) derivatives can also be achieved through advanced catalytic methods, such as multi-component reactions using novel catalysts, which allow for the construction of the picolinate core with various ester groups in a single step rsc.org.

Table 1: Examples of Derivatives from Ester Moiety Modification

| Original Compound | Modification Reaction | Resulting Derivative |

|---|---|---|

| This compound | Hydrolysis | 3-Hydroxy-5-methylpicolinic acid |

| 3-Hydroxy-5-methylpicolinic acid | Esterification with Ethanol | Ethyl 3-hydroxy-5-methylpicolinate |

| 3-Hydroxy-5-methylpicolinic acid | Amide coupling with Aniline | N-phenyl-3-hydroxy-5-methylpicolinamide |

Substituent Variations on the Pyridine Ring at Different Positions (e.g., 3-hydroxyl, 5-methyl, or other positions)

Modifying the substituents on the pyridine ring is a crucial strategy for creating analogues with distinct electronic and steric profiles. The hydroxyl and methyl groups of the parent compound, as well as other positions on the ring, serve as handles for introducing a wide array of chemical functionalities.

The 3-hydroxyl group is a versatile site for derivatization. Standard organic reactions can convert this phenol-like hydroxyl group into ethers or esters, significantly altering the molecule's hydrogen-bonding capacity and lipophilicity.

Research into related phenolic compounds, such as methyl 3,5-dihydroxybenzoate, demonstrates that O-alkylation can be effectively achieved using an alkyl halide in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) fordham.edu. This method can be applied to synthesize a series of 3-alkoxy-5-methylpicolinate derivatives (e.g., 3-methoxy, 3-ethoxy, 3-benzyloxy). Another important modification is acylation, which converts the hydroxyl group into an ester. This has been demonstrated in the synthesis of picolinamide (B142947) fungicides, where a 3-acyloxypicolinic acid intermediate is utilized, showcasing the feasibility of this transformation google.com.

Table 2: Examples of Derivatives from Hydroxyl Group Alteration

| Reagents | Reaction Type | Resulting Functional Group | Example Compound Name |

|---|---|---|---|

| Methyl iodide, K₂CO₃ | O-Alkylation (Etherification) | 3-methoxy | Methyl 3-methoxy-5-methylpicolinate |

| Acetyl chloride, Pyridine | O-Acylation (Esterification) | 3-acetoxy | Methyl 3-acetoxy-5-methylpicolinate |

The 5-methyl group offers opportunities for derivatization that can introduce new functionalities or mimic other groups. One of the most significant modifications in medicinal chemistry is the replacement of a methyl group with a trifluoromethyl (CF₃) group. This substitution can dramatically alter electronic properties and metabolic stability. An example of such an analogue is methyl 3-hydroxy-5-(trifluoromethyl)picolinate nih.govsigmaaldrich.com. While this often requires a de novo synthesis starting from a trifluoromethyl-substituted precursor, it highlights a key strategy in analogue design.

Other potential derivatizations, based on common synthetic transformations, could include the selective oxidation of the methyl group to a hydroxymethyl or carboxylic acid group, or free-radical halogenation to produce a 5-(halomethyl) derivative, which can then serve as a reactive handle for further nucleophilic substitutions.

Introducing halogens and other small functional groups onto the pyridine ring is a well-established method for modulating a molecule's properties. Halogens can act as bioisosteres for the hydroxyl group and influence binding interactions and membrane permeability. The synthesis of analogues such as methyl 3-fluoro-5-methylpicolinate, where the 3-hydroxyl is replaced by fluorine, has been documented bldpharm.com.

Furthermore, studies on the synthesis of various picolinic acid derivatives show that other positions on the ring can be functionalized. For instance, related picolinates have been synthesized with chloro and bromo substituents at various positions researchgate.net. The synthesis of 4-iodopicolinates has also been reported, which can then be used in cross-coupling reactions to introduce even more complex functionalities umsl.edu.

Table 3: Examples of Analogues with Ring Substituent Variations

| Position | Original Group | New Group | Example Compound Name |

|---|---|---|---|

| 3 | -OH | -F | Methyl 3-fluoro-5-methylpicolinate bldpharm.com |

| 5 | -CH₃ | -CF₃ | Methyl 3-hydroxy-5-(trifluoromethyl)picolinate nih.govsigmaaldrich.com |

| 4 | -H | -Cl | Methyl 4-chloro-3-hydroxy-5-methylpicolinate |

Exploration of Related Heterocyclic Ring System Analogues with Picolinate Features

Replacing the pyridine core with other heterocyclic systems is an advanced design strategy to explore novel chemical scaffolds while retaining key pharmacophoric features, such as the relative positioning of nitrogen atoms, carbonyl groups, and other substituents. These analogues can offer different ADME (absorption, distribution, metabolism, and excretion) properties and potentially new modes of biological interaction.

One relevant example is the substitution of the pyridine ring with a pyrimidine (B1678525) ring. Research has been conducted on the synthesis of 4-arylamino-5-hydroxymethyl-6-methyl-2-phenylpyrimidines nih.gov. These molecules, while structurally distinct, feature a nitrogen-containing heterocycle with a hydroxymethyl substituent, which is a reduced form of the ester found in the parent picolinate. This demonstrates the chemical feasibility of creating related structures on different heterocyclic cores. Other heterocycles like pyridazines and pyrazines could also serve as alternative scaffolds for creating picolinate analogues. The synthesis of various heterocycles often stems from versatile intermediates, such as picolinium salts, which can undergo cycloaddition reactions to form entirely new ring systems nih.gov.

Advanced Spectroscopic and Computational Characterization of Newly Synthesized Analogues

The unambiguous characterization of newly synthesized analogues is essential to confirm their structure and purity. A combination of advanced spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the precise molecular structure. Proton NMR provides information on the number and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. These techniques were used to confirm the structures of various aminopicolinic acid derivatives umsl.edu.

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used to determine the molecular weight of the synthesized compounds, confirming that the desired reaction has occurred researchgate.net.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For example, the characteristic stretches for the hydroxyl (O-H), carbonyl (C=O), and C-O ester bonds can be readily identified, providing evidence for transformations at these sites researchgate.net.

X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides definitive proof of structure, including stereochemistry and the precise three-dimensional arrangement of atoms in the solid state. This technique has been used to characterize metal complexes of substituted picolinic acids researchgate.net.

Computational Chemistry: Alongside experimental data, computational methods are often used to model the electronic properties, conformation, and potential reactivity of the new analogues. These theoretical calculations can provide insights that are difficult to obtain experimentally and can help rationalize observed properties.

Table 4: Spectroscopic and Analytical Characterization Techniques

| Technique | Purpose | Information Obtained |

|---|---|---|

| ¹H and ¹³C NMR | Structural Elucidation | Connectivity of atoms, chemical environment of protons and carbons fordham.eduumsl.edu |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | Molecular formula verification, fragmentation patterns researchgate.net |

| Infrared (IR) Spectroscopy | Functional Group Identification | Presence of key bonds (e.g., O-H, C=O, N-H) researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-Hydroxy-5-methylpicolinic acid |

| Ethyl 3-hydroxy-5-methylpicolinate |

| N-phenyl-3-hydroxy-5-methylpicolinamide |

| Benzyl 3-hydroxy-5-methylpicolinate |

| Methyl 3-methoxy-5-methylpicolinate |

| Methyl 3-acetoxy-5-methylpicolinate |

| Methyl 3-benzyloxy-5-methylpicolinate |

| Methyl 3-hydroxy-5-(trifluoromethyl)picolinate |

| Methyl 3-fluoro-5-methylpicolinate |

| Methyl 4-chloro-3-hydroxy-5-methylpicolinate |

| Methyl 5-bromo-3-hydroxypicolinate |

| 4-iodopicolinates |

| 4-arylamino-5-hydroxymethyl-6-methyl-2-phenylpyrimidines |

| 3-acyloxypicolinic acid |

| picolinium bromide |

| methyl 3,5-dihydroxybenzoate |

Advanced Academic Research Applications of Methyl 3 Hydroxy 5 Methylpicolinate

Utility as a Chemical Intermediate in Complex Organic Synthesis

The pyridine (B92270) ring is a fundamental heterocyclic motif present in a vast array of pharmaceuticals, agrochemicals, and functional materials. Substituted pyridines, such as Methyl 3-hydroxy-5-methylpicolinate, serve as valuable building blocks for the construction of more complex molecular architectures.

Precursor for the Synthesis of Diverse Pyridine-Based Fine Chemicals

Substituted pyridines are key starting materials in the synthesis of a wide range of fine chemicals. nih.govbldpharm.com The functional groups on this compound—a hydroxyl group, a methyl group, and a methyl ester—offer multiple reaction sites for chemical modification. For instance, the hydroxyl group can be alkylated, acylated, or converted into a leaving group for cross-coupling reactions. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or the ester itself can participate in various condensation reactions. The methyl group can also be functionalized, for example, through oxidation or halogenation.

The synthesis of complex pyridine derivatives often involves multi-step sequences. A representative example is the synthesis of 5-methyl-2,2'-bipyridine, which starts from 2-amino-5-methylpyridine. orgsyn.org This precursor is first converted to 2-hydroxy-5-methylpyridine, a compound structurally related to the title compound. orgsyn.org This intermediate is then transformed into a triflate, which subsequently undergoes a palladium-catalyzed cross-coupling reaction to yield the final bipyridine product. orgsyn.org This illustrates how a substituted hydroxypyridine can be strategically employed to build more elaborate structures. By analogy, this compound is a commercially available chemical intermediate that can serve as a starting point for the synthesis of a variety of complex pyridine-based molecules. bldpharm.combldpharm.com

Building Block for the Development of Advanced Molecules in Related Chemical Fields

The strategic placement of functional groups on the pyridine ring of this compound makes it a versatile building block for creating advanced molecules with potential applications in medicinal chemistry and materials science. nih.gov The development of novel synthetic methodologies allows for the incorporation of such building blocks into larger, more complex scaffolds. For example, ring cleavage and remodeling reactions of (aza)indole skeletons have been developed to produce multi-functionalized pyridines. nih.gov These methods demonstrate the demand for and utility of substituted pyridine precursors in diversity-oriented synthesis to access novel chemical matter.

The isomers of this compound, such as Methyl 5-hydroxy-3-methylpicolinate and Methyl 5-hydroxy-4-methylpicolinate, are also available as chemical building blocks, indicating a broader interest in this class of compounds for synthetic applications. bldpharm.comfluorochem.co.uk

Structure-Activity Relationship (SAR) Investigations in Molecular Biology Contexts

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a molecule relates to its biological activity. drugdesign.org This knowledge is crucial for the rational design of more potent and selective drugs.

Elucidation of Molecular Determinants Governing Interactions with Biological Macromolecules

The process of elucidating the molecular determinants of bioactivity involves systematically modifying the structure of a lead compound and evaluating the effect of these changes on its interaction with a biological target, such as a protein or nucleic acid. drugdesign.org The functional groups on this compound are key handles for SAR studies. For example, the hydroxyl group can act as a hydrogen bond donor and acceptor, while the ester can act as a hydrogen bond acceptor. The methyl group provides a lipophilic interaction point.

By synthesizing derivatives where these groups are altered—for instance, by changing the position of the methyl group, converting the ester to an amide, or replacing the hydroxyl group with other substituents—researchers can probe the specific interactions that govern binding to a biological macromolecule. Stereochemical SAR studies, where the three-dimensional arrangement of atoms is varied, can also provide critical insights into the binding mode and affinity of a compound. nih.gov

Exploration of Mechanistic Aspects of Enzyme Inhibition and Modulation (e.g., MAPK, PCSK9, MPO, SIRT1, TNF-α)

While direct studies on this compound are not extensively reported, research on structurally related picolinate (B1231196) derivatives highlights the potential of this scaffold in targeting various enzymes. For example, a study on methyl 5-((cinnamoyloxy)methyl)picolinate investigated its potential to target multiple enzymes involved in cardiovascular disease, including Mitogen-activated protein kinase (MAPK), Proprotein convertase subtilisin/kexin type 9 (PCSK9), Myeloperoxidase (MPO), Sirtuin 1 (SIRT1), and Tumor necrosis factor-alpha (TNF-α). bldpharm.com This suggests that the picolinate core can be a suitable starting point for designing inhibitors or modulators of these and other enzymes.

Furthermore, studies on other substituted heterocycles provide insights into how specific functional groups, similar to those in this compound, can contribute to biological activity. For instance, certain 5-hydroxymethyl-pyrimidines have been shown to possess immunomodulatory and cytostatic properties. nih.gov This underscores the importance of the hydroxymethyl group (which can be derived from the ester of the title compound) in conferring biological effects.

Table 1: Examples of Related Heterocyclic Compounds and their Biological Investigation

| Compound Name | Investigated Biological Target/Activity | Reference |

| Methyl 5-((cinnamoyloxy)methyl)picolinate | MAPK, PCSK9, MPO, SIRT1, TNF-α | bldpharm.com |

| 5-Hydroxymethyl-pyrimidines | Immunomodulatory and cytostatic properties | nih.gov |

| Aminomethyl derivatives of a curcumin (B1669340) analog | Tumor-selective cytotoxicity | nih.gov |

| 3-Hydroxy-5-(hydroxymethyl)-4-methylpicolinaldehyde | Potential antimicrobial, anti-inflammatory, and antioxidant effects | ontosight.ai |

Predictive Modeling of Bioactivity based on Computational Approaches and in vitro Observations

Modern drug discovery often employs computational methods to predict the bioactivity of compounds before their synthesis and in vitro testing. drugdesign.org These approaches, which include molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations, can help prioritize which derivatives of a lead compound are most likely to have improved activity.

For a molecule like this compound, computational models could be used to predict its binding affinity and mode of interaction with the active sites of enzymes like MAPK or PCSK9. The results of these predictions would then guide the synthesis of a focused library of derivatives for in vitro evaluation. The experimental data from these in vitro assays would, in turn, be used to refine and improve the predictive power of the computational models in an iterative cycle of design, synthesis, and testing. While specific predictive modeling studies on this compound are not yet prominent in the literature, the principles of this approach are well-established in the field of medicinal chemistry.

Q & A

Q. How can a hypothesis about the antioxidant mechanism of this compound be tested experimentally?

- Methodological Answer : Design experiments to:

Measure ROS Scavenging : Use DPPH or ABTS assays with Trolox as a positive control.

Gene Expression Analysis : qPCR for Nrf2 pathway genes (e.g., HO-1, NQO1) in oxidative stress models.

In Silico Docking : Predict binding to Keap1 using AutoDock Vina .

Q. What controls are essential when studying the enzymatic inhibition potential of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.